molecular formula C17H19NO B8108898 5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]

5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]

Cat. No.: B8108898
M. Wt: 253.34 g/mol
InChI Key: RBPNVQGIBSCDNU-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a furan ring attached to a spiro[indene-piperidine] system. Such structures are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe furan ring can be introduced via a subsequent reaction, often involving a palladium-catalyzed coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and targets would depend on the specific application and require further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine) is unique due to its specific combination of a furan ring with an indene-piperidine spirocyclic system. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-(furan-3-yl)spiro[1,2-dihydroindene-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-16-14(11-13(1)15-4-10-19-12-15)3-5-17(16)6-8-18-9-7-17/h1-2,4,10-12,18H,3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPNVQGIBSCDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C3=C1C=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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